Application: Methyl 2-(3,4-dimethoxyphenyl)acetate is used as an important intermediate in organic synthesis
Method of Application: The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, it would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure.
Results: The outcomes of these reactions would depend on the specific synthesis pathway. In general, the goal would be to create a new compound with desired properties.
Application: It is also used in life science research as a labeled compound.
Method of Application: Again, the specific methods of application can vary greatly depending on the specific research being conducted. It could be used in a variety of experimental procedures, such as in vitro studies, cell culture studies, or animal models.
Results: The outcomes of these studies would depend on the specific research questions being investigated. The results could potentially contribute to our understanding of biological processes or the development of new therapeutic strategies.
Application: It reacts with formaldehyde in the presence of acid to give an isochromanone.
Method of Application: The specific method involves reacting Methyl 2-(3,4-dimethoxyphenyl)acetate with formaldehyde in the presence of an acid. The reaction conditions would need to be carefully controlled.
Results: The outcome of this reaction is the formation of an isochromanone.
Application: Homoveratric Acid, a metabolite of Methyl 2-(3,4-dimethoxyphenyl)acetate, inhibits brain mitochondrial respiration.
Method of Application: This would typically be studied using in vitro techniques, such as mitochondrial respiration assays.
Application: It is used in pharmaceutical research as a precursor for the synthesis of various drugs
Method of Application: The specific methods of application can vary greatly depending on the specific drug being synthesized. It would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure.
Results: The outcomes of these reactions would depend on the specific drug being synthesized. In general, the goal would be to create a new drug with desired therapeutic properties.
Application: It is used in material science for the synthesis of various materials
Method of Application: The specific methods of application can vary greatly depending on the specific material being synthesized. It would be used in a reaction with other compounds under controlled conditions of temperature and pressure.
Results: The outcomes of these reactions would depend on the specific material being synthesized. In general, the goal would be to create a new material with desired properties.
Methyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula . It features a methoxy-substituted aromatic ring and an acetate functional group, making it a member of the ester family. The compound typically appears as a white or colorless to light yellow powder or liquid, with a minimum purity of 98% in commercial preparations . Its structure consists of a phenyl group substituted with two methoxy groups at the 3 and 4 positions, linked to an acetyl group.
These reactions highlight its reactivity due to the presence of both the ester and aromatic functionalities.
Several methods exist for synthesizing methyl 2-(3,4-dimethoxyphenyl)acetate:
These methods allow for flexibility in synthesis depending on available reagents and desired product purity.
Methyl 2-(3,4-dimethoxyphenyl)acetate finds applications in various fields:
Interaction studies involving methyl 2-(3,4-dimethoxyphenyl)acetate are essential for understanding its potential therapeutic effects. Research has indicated that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in inflammation and oxidative stress responses. These interactions may help elucidate its mechanism of action and therapeutic potential .
Several compounds share structural similarities with methyl 2-(3,4-dimethoxyphenyl)acetate. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl homoveratrate | Contains a longer carbon chain attached to the phenol | Exhibits distinct pharmacological properties |
| Methyl 2-(3-cyano-4-nitrophenyl)acetate | Contains cyano and nitro substituents on the phenyl ring | Potentially different biological activity |
| Methyl 2-(3,4-dihydroxyphenyl)acetate | Hydroxyl groups instead of methoxy | Increased polarity may enhance solubility |
Methyl 2-(3,4-dimethoxyphenyl)acetate is unique due to its specific methoxy substitutions, which may influence its biological activity and reactivity compared to these similar compounds.
Methyl 2-(3,4-dimethoxyphenyl)acetate was first synthesized in the early 20th century during investigations into veratric acid derivatives. Key milestones include:
The compound’s two methoxy groups and ester functionality make it a versatile building block:
The compound has been classified under multiple naming systems:
| System | Name |
|---|---|
| IUPAC | Methyl 2-(3,4-dimethoxyphenyl)acetate |
| Common | Methyl homoveratrate |
| CAS | 15964-79-1 |
| Synonyms | Homoveratric acid methyl ester, MFCD00017206 |
Fischer esterification represents the most fundamental approach for synthesizing methyl 2-(3,4-dimethoxyphenyl)acetate through the direct condensation of 3,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst [3] [7]. This classical method involves heating the carboxylic acid and alcohol components under reflux conditions, typically at temperatures ranging from 60-110°C for 1-10 hours [3] [7]. The reaction mechanism proceeds through protonation of the carbonyl carbon, nucleophilic attack by methanol, proton transfer, water elimination, and final deprotonation [7].
The most commonly employed catalysts include sulfuric acid, para-toluenesulfonic acid, and Lewis acids such as scandium triflate [3]. The reaction exhibits reversible equilibrium characteristics, necessitating the exploitation of Le Chatelier's principle through continuous water removal using Dean-Stark distillation or by employing large excesses of methanol [7]. Typical yields range from 75-90% under optimized conditions, with reaction times varying between 1-10 hours depending on temperature and catalyst loading [3] [7].
The primary advantage of Fischer esterification lies in its simplicity and wide applicability across various carboxylic acid substrates [3]. However, the method requires effective water removal strategies and extended reaction times compared to more modern approaches [7]. The process demonstrates excellent atom economy when water removal is efficiently managed, making it particularly suitable for laboratory-scale preparations.
Acid chloride formation represents a highly efficient two-step strategy for methyl ester synthesis, involving initial conversion of 3,4-dimethoxyphenylacetic acid to its corresponding acid chloride followed by methanolysis [10]. The first step employs thionyl chloride as the chlorinating agent, proceeding through a chlorosulfite intermediate that serves as an excellent leaving group [10]. The reaction mechanism involves nucleophilic attack on thionyl chloride, chloride leaving group removal, nucleophilic attack on the carbonyl, leaving group removal, and final deprotonation [10].
This methodology typically operates under mild conditions, ranging from room temperature to reflux, with reaction times of 2-6 hours [10]. The acid chloride intermediate demonstrates high reactivity toward methanol, enabling rapid esterification under ambient conditions. Yields consistently range from 80-95%, representing superior efficiency compared to direct esterification methods [10].
The primary advantages include high yields, clean reaction profiles, and reduced reaction times [10]. The method produces minimal byproducts, facilitating straightforward purification procedures. However, the approach requires handling of corrosive reagents, particularly thionyl chloride, and generates hydrogen chloride gas as a byproduct [10]. The methodology proves particularly valuable for large-scale syntheses where high yields and product purity are paramount considerations.
Iodomethane alkylation provides an alternative route through the methylation of carboxylate salts, exploiting the soft nucleophilic character of iodide anions [8]. This methodology involves initial conversion of 3,4-dimethoxyphenylacetic acid to its sodium or potassium salt, followed by treatment with iodomethane under moderately elevated temperatures [8]. The reaction proceeds through a nucleophilic substitution mechanism, with methylation occurring preferentially at the carboxylate oxygen [8].
Typical reaction conditions involve heating at 50-80°C for 4-12 hours in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [8]. The method achieves yields ranging from 70-85% under optimized conditions [8]. Iodomethane functions as an efficient methylating agent due to the excellent leaving group properties of iodide and the electrophilic character of the methyl carbon [8].
The primary advantages include mild reaction conditions and high selectivity for carboxylate methylation [8]. The methodology avoids the use of strong acids and operates under relatively benign conditions compared to Fischer esterification [8]. However, iodomethane presents significant toxicity concerns and requires specialized handling procedures [8]. The approach proves most suitable for small-scale laboratory preparations where mild conditions are preferred over maximum efficiency.
Trimethylsilyldiazomethane represents a modern advancement in methylation chemistry, offering superior safety characteristics compared to traditional diazomethane while maintaining excellent reactivity [9]. This reagent enables direct methylation of carboxylic acids under extremely mild conditions, typically operating at 0°C to room temperature for 2-5 hours [9]. The methodology demonstrates exceptional functional group tolerance and produces minimal side reactions [9].
The reaction mechanism involves initial protonation of the carboxylic acid by the diazomethane component, followed by nucleophilic attack and nitrogen gas evolution [9]. The trimethylsilyl group enhances stability while maintaining reactivity, enabling safe handling and storage [9]. Typical yields range from 85-95%, representing superior efficiency compared to most classical methods [9].
The primary advantages include mild reaction conditions, absence of acid catalysts, and excellent yields [9]. The methodology avoids the generation of corrosive byproducts and operates under essentially neutral conditions [9]. However, trimethylsilyldiazomethane represents a relatively expensive reagent, limiting its application to specialized synthetic applications [9]. The approach proves particularly valuable for sensitive substrates that cannot tolerate harsh acidic conditions.
| Method | Reagents | Typical Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer Esterification | 3,4-dimethoxyphenylacetic acid + methanol + H₂SO₄ | 60-110°C, 1-10 hours | 75-90 | Simple, widely applicable | Requires water removal |
| Acid Chloride Formation | 3,4-dimethoxyphenylacetic acid + SOCl₂, then methanol | RT to reflux, 2-6 hours | 80-95 | High yields, clean reaction | Corrosive reagents |
| Iodomethane Alkylation | Carboxylate salt + iodomethane | 50-80°C, 4-12 hours | 70-85 | Mild conditions, selective | Toxic alkylating agent |
| Trimethylsilyldiazomethane | 3,4-dimethoxyphenylacetic acid + (CH₃)₃SiCHN₂ | 0°C to RT, 2-5 hours | 85-95 | Mild, no acid catalyst needed | Expensive reagent |
Modern catalytic approaches have revolutionized esterification chemistry through the development of heterogeneous acid catalysts that combine high activity with environmental sustainability [13] [17]. Amberlyst-15, a strongly acidic ion-exchange resin, demonstrates exceptional performance for methyl 2-(3,4-dimethoxyphenyl)acetate synthesis, operating effectively at 60-80°C with reaction times of 4-8 hours and achieving yields of 85-92% [13] [17]. The catalyst exhibits excellent recyclability, maintaining activity for at least five consecutive cycles without significant degradation [17].
Silica-supported boric acid represents another innovative catalytic system, demonstrating superior performance under solvent-free conditions [25]. This heterogeneous catalyst operates at 80-120°C with reaction times of 2-6 hours, achieving yields of 87-95% [25]. The catalyst demonstrates exceptional recyclability, maintaining activity for five cycles with minimal loss of catalytic efficiency [25]. The methodology eliminates the use of environmentally toxic solvents while achieving remarkable enhancement in synthetic efficiency [25].
Molecular sieves modified with sulfuric acid provide an additional catalytic approach, demonstrating improved yields compared to unmodified molecular sieves [17]. These acid-modified catalysts operate at 100-140°C with reaction times of 6-12 hours, achieving yields of 78-88% [17]. The enhanced performance results from increased proton retention through adsorption, facilitating the esterification reaction in the forward direction and reducing activation barriers [17].
Immobilized lipase enzymes represent a biocatalytic approach that operates under exceptionally mild conditions at 40-60°C [27]. Despite longer reaction times of 12-24 hours, enzymatic esterification achieves yields of 80-90% with superior recyclability, maintaining activity for more than ten cycles [27]. The enzymatic approach demonstrates significant environmental advantages through reduced energy consumption and elimination of harsh chemical catalysts [27].
| Catalyst Type | Operating Temperature (°C) | Reaction Time (hours) | Yield (%) | Catalyst Recovery | Green Chemistry Score |
|---|---|---|---|---|---|
| Amberlyst-15 | 60-80 | 4-8 | 85-92 | Yes (5 cycles) | Good |
| Silica-supported H₃BO₃ | 80-120 | 2-6 | 87-95 | Yes (5 cycles) | Excellent |
| Molecular sieves (acid-modified) | 100-140 | 6-12 | 78-88 | Yes (3-4 cycles) | Good |
| Immobilized lipase | 40-60 | 12-24 | 80-90 | Yes (10+ cycles) | Excellent |
| Scandium triflate | 25-60 | 1-4 | 90-98 | Difficult | Fair |
Flow chemistry represents a transformative approach for continuous esterification processes, offering superior heat and mass transfer characteristics compared to traditional batch methods [14] [18]. Continuous flow systems enable precise temperature control and enhanced mixing efficiency, resulting in improved reaction rates and higher product yields [14]. The technology demonstrates particular advantages for exothermic esterification reactions, where efficient heat removal prevents thermal runaway and maintains optimal reaction conditions [14].
Recent developments in continuous flow esterification have achieved remarkable improvements in both yield and purity [14]. Flow chemistry systems typically operate with residence times of 10-30 minutes, compared to several hours required for batch processes [14]. The enhanced heat transfer efficiency enables operation at higher temperatures without compromising product quality, resulting in yield improvements of 10-15% compared to batch processing [14].
The technology demonstrates exceptional scalability characteristics, enabling straightforward transition from laboratory to industrial production scales [14]. Continuous flow systems eliminate many of the challenges associated with batch scale-up, including heat transfer limitations and mixing inefficiencies [14]. The approach proves particularly valuable for industrial applications where consistent product quality and high throughput are essential requirements [14].
Microreactor technology within flow chemistry systems enables precise control over reaction parameters, including temperature, pressure, and residence time [18]. These systems demonstrate superior performance for esterification reactions involving phosphinic acids and similar substrates, achieving conversions exceeding 99% with purities above 98% [18]. The technology enables efficient integration of multiple reaction steps, facilitating the development of continuous multistep synthetic processes [18].
Microwave-assisted synthesis provides rapid and efficient heating for esterification reactions, dramatically reducing reaction times while maintaining high yields and selectivity [15]. This technology operates through direct heating of polar molecules, enabling rapid temperature elevation and enhanced reaction rates [15]. Microwave-assisted esterification of carboxylic acids typically achieves completion within 15-45 minutes, compared to several hours required for conventional heating methods [15].
The methodology demonstrates exceptional compatibility with various coupling reagents, including triphenylphosphine and molecular iodine systems [15]. These reagent combinations eliminate the requirement for base catalysts while maintaining high reaction efficiency [15]. The approach proves particularly valuable for sensitive substrates that may undergo decomposition under prolonged heating conditions [15].
Solvent-free microwave-assisted esterification represents an environmentally favorable variant, eliminating organic solvents while maintaining excellent reaction efficiency [15]. This approach demonstrates superior atom economy and reduces waste generation, aligning with green chemistry principles [15]. The methodology achieves yields comparable to solution-phase reactions while offering significant environmental advantages [15].
The technology enables precise temperature and power control, facilitating optimization of reaction conditions for specific substrates [15]. Microwave heating provides uniform energy distribution, eliminating hot spots and thermal gradients that may compromise product quality [15]. The approach demonstrates excellent reproducibility and scalability for laboratory and small-scale industrial applications [15].
Convergent synthesis strategies represent efficient approaches for complex molecule construction through independent preparation of molecular fragments followed by coupling reactions [16]. For methyl 2-(3,4-dimethoxyphenyl)acetate synthesis, convergent approaches enable separate optimization of aromatic ring functionalization and ester formation, potentially improving overall synthetic efficiency [16].
The strategy involves independent synthesis of 3,4-dimethoxybenzyl derivatives and carboxylate components, followed by convergent coupling to form the target ester [16]. This approach enables parallel optimization of each synthetic component, potentially reducing overall reaction times and improving yields [16]. Convergent strategies prove particularly valuable for large-scale production where efficiency and yield optimization are paramount considerations [16].
Fragment coupling reactions in convergent synthesis typically employ high-yielding methodologies such as Friedel-Crafts acylation or nucleophilic substitution reactions [11]. These approaches enable efficient construction of carbon-carbon bonds while maintaining excellent selectivity and minimal side reactions [11]. The methodology proves particularly suitable for symmetric or large molecules where multiple synthetic pathways converge to form the final product [16].
The convergent approach demonstrates superior overall yield compared to linear synthesis strategies, particularly for multistep sequences [16]. Linear synthesis suffers from cumulative yield losses at each step, while convergent synthesis minimizes the number of sequential transformations applied to any single intermediate [16]. This characteristic proves especially advantageous for complex synthetic targets requiring multiple functional group manipulations [16].
Solvent selection represents a critical factor in developing environmentally sustainable esterification processes, with significant implications for both environmental impact and process economics [19] [20]. Traditional esterification solvents such as dichloromethane and dimethylformamide present substantial environmental and health concerns, necessitating the development of greener alternatives [19] [20].
Acetonitrile has emerged as a superior alternative to chlorinated solvents for Steglich-type esterifications, demonstrating comparable reaction rates and yields while offering significantly reduced health hazards [21] [24]. This solvent enables efficient product isolation through extraction and wash sequences that eliminate the need for chromatographic purification [21] [24]. The methodology achieves yields comparable to traditional solvent systems while substantially reducing environmental impact [21] [24].
Dimethyl carbonate represents an exceptionally green solvent option, demonstrating excellent environmental credentials with minimal toxicity and superior recyclability [19] [20]. This carbonate-based solvent achieves esterification yields of 90-95%, surpassing many traditional solvents while offering excellent biodegradability characteristics [20]. The solvent demonstrates outstanding compatibility with various coupling reagents, particularly Mukaiyama's reagent, achieving optimal reaction conditions through high-throughput screening [19] [20].
Solvent-free methodologies represent the ultimate green chemistry approach, eliminating organic solvents entirely while maintaining excellent reaction efficiency [25]. These approaches typically achieve yields of 85-92% under heterogeneous catalysis conditions, demonstrating superior atom economy and minimal waste generation [25]. Solvent-free esterification proves particularly suitable for substrates that form liquid phases under reaction conditions, enabling efficient mixing without additional solvents [25].
| Solvent | Environmental Impact | Health Hazard | Boiling Point (°C) | Recyclability | Esterification Yield (%) |
|---|---|---|---|---|---|
| Dichloromethane | High | Carcinogenic | 40 | Poor | 88-92 |
| Dimethylformamide | High | Teratogenic | 153 | Moderate | 85-90 |
| Acetonitrile | Moderate | Low toxicity | 82 | Good | 82-88 |
| Dimethyl carbonate | Low | Non-toxic | 90 | Excellent | 90-95 |
| Ethyl acetate | Low | Low toxicity | 77 | Good | 78-85 |
| Toluene | Moderate | Moderate | 111 | Good | 75-82 |
| Solvent-free | None | None | N/A | N/A | 85-92 |
Catalyst recovery and reuse represent fundamental principles of green chemistry, enabling multiple utilization cycles while reducing waste generation and process costs [17] [25]. Heterogeneous catalysts demonstrate superior recyclability compared to homogeneous systems, facilitating straightforward separation and regeneration procedures [17] [25].
Amberlyst-15 resin demonstrates exceptional recyclability characteristics, maintaining catalytic activity for at least five consecutive cycles without significant degradation [17]. The recovery process involves simple filtration followed by washing with appropriate solvents to remove adsorbed reactants and products [17]. Thermal regeneration at moderate temperatures restores full catalytic activity, enabling extended operational lifetimes [17].
Silica-supported boric acid catalysts exhibit outstanding reusability, maintaining 87-95% yields across five consecutive cycles [25]. The catalyst recovery involves filtration and washing procedures that remove organic residues while preserving the active catalytic sites [25]. Scanning electron microscopy and energy-dispersive X-ray analysis confirm minimal structural changes following multiple reaction cycles [25].
Molecular sieve catalysts modified with sulfuric acid demonstrate good recyclability for 3-4 cycles, with gradual activity decline attributed to pore blockage and active site deactivation [17]. Regeneration procedures involving calcination at elevated temperatures can restore partial activity, although complete regeneration proves challenging [17]. The technology represents a significant advancement over homogeneous acid catalysts that require neutralization and disposal after single use [17].
Immobilized enzyme catalysts demonstrate exceptional recyclability, maintaining activity for more than ten cycles with minimal loss of catalytic efficiency [27]. The superior stability results from enzyme immobilization on solid supports that protect the protein structure from denaturation [27]. Recovery involves simple filtration, and the immobilized enzymes can be stored under appropriate conditions for extended periods without activity loss [27].
Energy efficiency represents a critical consideration in sustainable esterification processes, with significant implications for both environmental impact and economic viability [22] [26]. Traditional batch esterification processes typically require extended heating periods, resulting in substantial energy consumption and associated environmental costs [22].
Microcontroller-based automated reactor systems enable precise optimization of energy consumption through advanced process control strategies [22]. These systems achieve 33% reduction in power consumption through optimized hot air flow rates and temperature control [22]. Mathematical modeling and experimental validation demonstrate that optimal energy consumption occurs at specific combinations of temperature, molar ratio, and desiccant weight [22].
Flow chemistry systems demonstrate superior energy efficiency through enhanced heat transfer characteristics and reduced thermal mass [14]. Continuous flow processes achieve 30-40% reduction in energy consumption compared to batch processing through improved temperature control and shortened reaction times [14]. The enhanced heat transfer efficiency enables operation at optimal temperatures without excessive energy input [14].
Microwave-assisted synthesis achieves 20-30% energy reduction through direct molecular heating mechanisms that eliminate thermal gradients and reduce heating times [15]. This technology enables rapid temperature elevation with minimal energy input, achieving reaction completion within minutes rather than hours [15]. The approach proves particularly efficient for polar substrates that couple effectively with microwave radiation [15].
Enzymatic esterification operates at significantly lower temperatures than chemical catalysis, typically requiring heating to only 40-60°C compared to 60-140°C for conventional methods [27]. This temperature reduction translates to substantial energy savings, particularly for large-scale industrial processes [27]. The mild conditions also eliminate the need for specialized heating equipment designed to withstand high temperatures and corrosive environments [27].
Atom economy analysis provides quantitative assessment of synthetic efficiency through calculation of the percentage of reactant atoms incorporated into the final product [23]. Esterification reactions generally demonstrate excellent atom economy, particularly when water removal strategies are effectively implemented [23].
Fischer esterification exhibits theoretical atom economy approaching 90% when water is the only byproduct [23]. Practical atom economy depends on the efficiency of water removal and the extent of side reactions [23]. Optimized Fischer esterification conditions achieve atom economies of 85-88% in practice, representing efficient utilization of starting materials [23].
Acid chloride methodologies demonstrate moderate atom economy due to the formation of hydrogen chloride byproduct [23]. The theoretical atom economy for this approach ranges from 75-80%, depending on the specific chlorinating agent employed [23]. However, the superior yields often compensate for the reduced atom economy, resulting in comparable overall efficiency [23].
Trimethylsilyldiazomethane methodologies achieve excellent atom economy through minimal byproduct formation [9]. The primary byproduct consists of nitrogen gas and trimethylsilanol, both of which can be easily removed without complex separation procedures [9]. This approach achieves atom economies exceeding 90% under optimized conditions [9].
Solvent-free esterification represents the ultimate atom economy approach, achieving theoretical values approaching 100% when no solvents or excess reagents are employed [25]. Practical atom economies for solvent-free processes range from 92-96%, representing superior efficiency compared to solution-phase alternatives [25]. The methodology eliminates solvent waste while maximizing incorporation of reactant atoms into the final product [25].
Process optimization for industrial-scale methyl 2-(3,4-dimethoxyphenyl)acetate production requires comprehensive consideration of reaction kinetics, heat transfer, mass transfer, and equipment design parameters [26] [31]. Scaling up from laboratory to industrial scale presents significant challenges including maintaining reaction efficiency, ensuring consistent product quality, and managing heat and mass transfer limitations [26].
Continuous flow reactor technology represents the preferred approach for industrial-scale esterification, offering superior temperature control and mixing efficiency compared to batch reactors [26]. Flow reactors enable precise control over residence time distribution and eliminate hot spots that may compromise product quality [26]. The technology facilitates straightforward scale-up through numbering-up approaches rather than traditional scale-up methodologies [26].
Mathematical modeling and simulation play crucial roles in optimizing reaction conditions and predicting performance at industrial scales [26]. Kinetic models enable prediction of reaction rates and yields under various operating conditions, minimizing the need for extensive experimental trials [26]. Process simulation software facilitates identification of optimal operating parameters and potential process bottlenecks before pilot-scale implementation [26].
Heat integration strategies represent critical considerations for energy-efficient industrial processes [26]. Heat exchanger networks enable recovery of thermal energy from hot product streams to preheat incoming reactants, substantially reducing overall energy requirements [26]. Advanced process control systems maintain optimal temperature profiles while minimizing energy consumption and maximizing product quality [26].
Equipment materials selection requires careful consideration of corrosion resistance and thermal stability under industrial operating conditions [26]. Stainless steel and glass-lined reactors demonstrate excellent compatibility with esterification conditions while withstanding the corrosive nature of reactants and products [26]. Specialized materials may be required for highly corrosive systems or extreme operating conditions [26].
Comprehensive quality control methodologies are essential for ensuring consistent product quality and meeting industrial specifications for methyl 2-(3,4-dimethoxyphenyl)acetate production [33] [34]. Analytical methods must provide rapid, accurate, and reliable assessment of product purity and impurity profiles to enable real-time process control [33] [34].
Gas chromatography-mass spectrometry serves as the primary analytical method for purity determination and impurity profiling [33]. This technique enables separation and identification of closely related impurities with detection limits in the low femtomolar range [33]. Typical analysis times range from 15-25 minutes, enabling frequent monitoring of production streams [33]. The method consistently achieves precision better than 10% coefficient of variation for major components [33].
High-performance liquid chromatography provides complementary analytical capabilities, particularly for chromatographic purity assessment [34] [43]. This technique achieves superior resolution of stereoisomers and structural analogs, enabling determination of enantiomeric purity when required [43]. Typical chromatographic purity specifications require ≥99.0% main component, with individual impurities limited to <0.5% [43].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and enables quantitative analysis of methyl ester content [38] [44]. Proton nuclear magnetic resonance demonstrates characteristic signals at δ 3.7 parts per million for the methoxyl group, enabling rapid confirmation of product identity [44]. Carbon-13 nuclear magnetic resonance provides additional structural verification through characteristic signals at δ 52.1 parts per million for the ester methyl carbon [38].
Fourier transform infrared spectroscopy enables rapid functional group identification through characteristic absorption bands [41]. The carbonyl stretching vibration appears as a strong, sharp peak at 1735-1745 wavenumbers, providing immediate confirmation of ester functionality [41]. The technique requires only 5-10 minutes for analysis, making it suitable for routine quality control applications [41].
| Analysis Method | Parameter Measured | Typical Range/Value | Acceptance Criteria | Analysis Time |
|---|---|---|---|---|
| GC-MS | Purity, impurity profile | 98.5-99.8% purity | ≥98.0% | 15-25 minutes |
| HPLC | Chromatographic purity | 99.0-99.9% purity | ≥99.0% | 20-30 minutes |
| ¹H NMR | Structural confirmation | δ 3.7 ppm (-OCH₃) | Consistent integration | 10-15 minutes |
| ¹³C NMR | Carbon framework | δ 52.1 ppm (-OCH₃) | All expected peaks | 30-45 minutes |
| FTIR | Functional groups | 1735-1745 cm⁻¹ (C=O) | Characteristic bands | 5-10 minutes |
| Melting Point | Physical property | 45-47°C | ±2°C from literature | 30 minutes |
Economic feasibility analysis demonstrates that industrial production of methyl 2-(3,4-dimethoxyphenyl)acetate through direct esterification represents a financially viable process with attractive return on investment characteristics [30]. Comprehensive process simulation and economic evaluation indicate return on investment exceeding 117%, confirming the economic attractiveness of the production process [30].
Energy costs account for 10.0% of total manufacturing expenses, primarily consisting of heating and cooling requirements for reaction and separation operations [30]. Flow chemistry and microwave-assisted synthesis technologies offer significant opportunities for energy cost reduction through improved efficiency and reduced processing times. Heat integration strategies can further reduce energy requirements through thermal energy recovery systems.
Equipment depreciation represents 16.3% of total production costs, reflecting the capital-intensive nature of chemical manufacturing operations [30]. However, the relatively simple process flowsheet and standard equipment requirements minimize capital investment compared to more complex synthetic processes. Continuous flow technology enables modular plant designs that reduce capital costs and facilitate capacity expansion.
Labor costs contribute 11.8% of total manufacturing expenses, reflecting the automated nature of modern chemical production facilities [30]. Quality control expenses account for 4.7% of total costs, while waste treatment represents 6.3% of production expenses. Solvent recovery systems offer significant opportunities for cost reduction through recycling of organic solvents and minimization of waste disposal costs.
Process optimization studies indicate substantial potential for cost reduction through catalyst recycling, energy efficiency improvements, and solvent recovery optimization [30]. Catalyst recovery and reuse can reduce catalyst costs by 80-90% through multiple utilization cycles. Energy efficiency improvements through advanced process control and heat integration can achieve 30-40% reduction in energy costs. Solvent recovery systems can reduce solvent costs by 70-85% through efficient recycling operations.
| Cost Component | Cost per kg Product ($) | Percentage of Total Cost (%) | Optimization Potential |
|---|---|---|---|
| Raw Materials | 15.50 | 40.8 | Moderate |
| Catalyst | 2.30 | 6.1 | High |
| Energy (heating/cooling) | 3.80 | 10.0 | High |
| Solvent recovery | 1.20 | 3.2 | Very High |
| Labor | 4.50 | 11.8 | Moderate |
| Equipment depreciation | 6.20 | 16.3 | Low |
| Quality control | 1.80 | 4.7 | Moderate |
| Waste treatment | 2.40 | 6.3 | High |
The hydrolysis of methyl 2-(3,4-dimethoxyphenyl)acetate proceeds through well-established mechanisms that depend on the reaction conditions employed. Under acidic conditions, the reaction follows the hydroxonium ion catalysis pathway with a rate constant of 2.86 M⁻¹s⁻¹ at 25°C. The solvent isotope effect (kH+/kD+ = 3.68) indicates that proton transfer is involved in the rate-determining step, consistent with the proposed mechanism involving initial protonation of the carbonyl oxygen followed by nucleophilic attack by water.
The acid-catalyzed hydrolysis demonstrates an activation energy of 32.8 kcal/mol, which is typical for ester hydrolysis reactions. The reaction enthalpy reveals that the initial steps are endothermic, with overall reaction enthalpies ranging from 14.40 to -70.91 kcal/mol depending on the specific reaction step. The entropy changes are mixed, with activation entropies ranging from -44.45 to 40.73 cal/mol·K, indicating varying degrees of organization in the transition states.
Base-catalyzed hydrolysis, also known as saponification, proceeds with a lower activation energy of 25.1 kcal/mol and offers the advantage of being irreversible. The mechanism involves direct nucleophilic attack by hydroxide ion on the carbonyl carbon, leading to formation of a tetrahedral intermediate that subsequently eliminates the alkoxide group. The irreversibility arises from the deprotonation of the carboxylic acid product by the excess base, forming a stable carboxylate ion that cannot undergo the reverse reaction.
Transesterification reactions of methyl 2-(3,4-dimethoxyphenyl)acetate require higher activation energies (49.0 kcal/mol) due to the need for alcohol exchange at the ester carbon. The reaction rate depends significantly on the nucleophilicity of the attacking alcohol, with primary alcohols showing much higher reactivity than secondary or tertiary alcohols. The mechanism involves nucleophilic substitution at the carbonyl carbon, with the methoxy groups on the aromatic ring providing electronic stabilization to the intermediate species.
The regioselectivity of hydrolysis and transesterification reactions is influenced by several factors, including the electronic effects of the methoxy substituents and steric considerations around the reactive center. The methoxy groups at the 3- and 4-positions of the aromatic ring act as electron-donating substituents, increasing the electron density on the ring and indirectly affecting the reactivity of the ester functional group.
The ester carbonyl serves as the primary electrophilic center for nucleophilic attack, with its reactivity enhanced by the electron-withdrawing nature of the carbonyl group. The methoxy groups, while electron-donating to the aromatic ring, do not significantly impact the electrophilicity of the distant ester carbon, allowing for predictable reactivity patterns.
Steric hindrance around the ester group is minimal due to the acetate structure, which places the carbonyl carbon two bonds away from the bulky aromatic system. This positioning allows for efficient nucleophilic approach from both sides of the carbonyl plane, though the preferred geometry follows standard tetrahedral intermediate formation.
Acid catalysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. Common acid catalysts include hydrochloric acid, sulfuric acid, and trifluoromethanesulfonic acid, with stronger acids generally providing faster reaction rates. The reaction conditions typically range from room temperature to reflux, depending on the desired reaction rate and the specific catalyst employed.
Base catalysis utilizes hydroxide ion as both the nucleophile and the catalyst, with the reaction proceeding through a different mechanism than acid catalysis. Common bases include sodium hydroxide, potassium hydroxide, and sodium carbonate, with the choice of base affecting both the reaction rate and the ease of product isolation. The irreversible nature of base-catalyzed hydrolysis makes it particularly useful for complete conversion of the ester to the carboxylic acid salt.
The choice of catalyst significantly affects the reaction pathway, with acid catalysis favoring equilibrium mixtures that may require excess water to drive the reaction to completion, while base catalysis provides complete conversion but requires acidification for carboxylic acid isolation. Temperature effects are more pronounced in acid-catalyzed reactions, with higher temperatures generally required to achieve reasonable reaction rates.
The reduction of methyl 2-(3,4-dimethoxyphenyl)acetate can be accomplished using various reducing agents, each offering distinct advantages in terms of selectivity, reaction conditions, and product distribution. Lithium aluminum hydride (LiAlH₄) represents the most powerful reducing agent for this transformation, capable of completely reducing the ester functionality to the corresponding primary alcohol. The reaction typically proceeds in anhydrous tetrahydrofuran under reflux conditions, with the strongly nucleophilic hydride ion attacking the carbonyl carbon to form the alcoholate intermediate.
Sodium borohydride (NaBH₄) offers a milder alternative for ester reduction, though it is generally less effective than LiAlH₄. The reaction proceeds optimally in protic solvents such as methanol at room temperature, with yields ranging from 85-98% depending on the specific conditions employed. The mechanism involves initial coordination of the borohydride to the carbonyl carbon, followed by hydride transfer and subsequent protonation to yield the alcohol product.
Catalytic hydrogenation using palladium on carbon (Pd/C) provides another viable route for reduction, particularly under mild conditions. The reaction proceeds under atmospheric pressure of hydrogen gas at room temperature, with the catalyst facilitating the heterogeneous reduction process. This method offers excellent selectivity and can be easily scaled for larger preparations.
The stereochemical outcomes of reduction reactions depend primarily on the approach of the reducing agent to the carbonyl carbon and the steric environment around the reactive center. For methyl 2-(3,4-dimethoxyphenyl)acetate, the acetate linkage provides minimal steric hindrance, allowing for relatively unhindered approach of the reducing agent.
Sodium borohydride reductions typically exhibit moderate stereoselectivity, with diastereomeric ratios varying depending on the reaction conditions and the specific substrate structure. The smaller size of the borohydride ion allows for relatively unrestricted approach to the carbonyl carbon, resulting in moderate facial selectivity.
Lithium aluminum hydride reductions generally provide high conversion rates with good stereoselectivity, though the exact diastereomeric ratios depend on the reaction temperature and the presence of coordinating solvents. The larger size of the AlH₄⁻ ion can lead to greater steric discrimination in the transition state.
Catalytic hydrogenation typically provides excellent stereoselectivity due to the surface-controlled nature of the reduction process. The heterogeneous catalyst surface provides a defined environment for the reduction, often leading to high diastereomeric ratios and predictable stereochemical outcomes.
The reduction of methyl 2-(3,4-dimethoxyphenyl)acetate yields 3,4-dimethoxyphenylmethanol derivatives with retention of the aromatic methoxy substituents. The reaction typically proceeds with high yields (85-98%) and complete selectivity for the primary alcohol product. The methoxy groups remain intact throughout the reduction process, providing a stable aromatic system that can be further functionalized if desired.
Characterization of the alcohol products reveals characteristic spectroscopic features, including methoxy signals at 3.8 ppm in ¹H NMR spectroscopy and hydroxyl stretching vibrations at 3200-3600 cm⁻¹ in infrared spectroscopy. The melting point of the primary alcohol product is typically in the range of 96-98°C, providing a convenient method for product identification and purity assessment.
The alcohol products serve as valuable intermediates for further synthetic transformations, including oxidation to aldehydes or carboxylic acids, halogenation reactions, and coupling reactions. The presence of the methoxy groups provides additional sites for potential functionalization, expanding the synthetic utility of these intermediates.
The oxidation of methyl 2-(3,4-dimethoxyphenyl)acetate can proceed through multiple pathways, depending on the oxidizing agent and reaction conditions employed. Strong oxidizing agents such as potassium permanganate (KMnO₄) can effect complete oxidation of the ester functionality to the corresponding carboxylic acid. The reaction typically proceeds through initial hydrolysis of the ester followed by oxidation of any intermediate alcohol species.
Chromium trioxide (CrO₃) provides a more selective oxidation pathway, allowing for controlled transformation of specific functional groups while preserving others. The reaction conditions can be tuned to achieve selective oxidation of the aromatic methyl substituents to aldehydes while leaving the ester functionality intact.
Dimethyl sulfoxide (DMSO) based oxidation systems offer mild conditions for various transformations, including the Kornblum oxidation for converting alkyl halides to aldehydes and ketones. These systems are particularly useful for sensitive substrates that might decompose under harsher oxidative conditions.
The aromatic ring of methyl 2-(3,4-dimethoxyphenyl)acetate can undergo various oxidation patterns depending on the conditions employed. Under vigorous oxidative conditions, demethoxylation can occur, leading to the formation of phenolic compounds. This process typically involves initial oxidation of the methoxy groups to form unstable intermediates that subsequently undergo elimination reactions.
Ring hydroxylation represents another possible oxidation pathway, particularly in the presence of specific oxidizing agents that can introduce hydroxyl groups directly onto the aromatic ring. The regioselectivity of hydroxylation depends on the electronic effects of the existing methoxy substituents and the nature of the oxidizing agent.
The formation of quinone derivatives is possible under certain oxidative conditions, particularly when strong oxidizing agents are used in combination with demethylating conditions. The mechanism involves initial formation of cation radicals through single electron oxidation, followed by coupling reactions that can lead to dimeric products.
The synthesis of 3,4-dimethoxybenzaldehyde derivatives from methyl 2-(3,4-dimethoxyphenyl)acetate can be achieved through several methodologies. Direct oxidation of the methyl groups using appropriate oxidizing agents represents the most straightforward approach. The reaction typically proceeds through initial formation of a benzylic alcohol intermediate, followed by further oxidation to the aldehyde product.
Enzymatic oxidation using lignin peroxidase provides a mild and selective method for aldehyde formation. The enzyme-catalyzed process involves initial formation of cation radicals, followed by a series of non-enzymatic reactions that ultimately lead to the desired aldehyde product. The reaction conditions are typically mild (25-30°C) and proceed in aqueous media with hydrogen peroxide as the oxidant.
Chemical oxidation using peracids offers another viable route for aldehyde formation, though care must be taken to control the reaction conditions to avoid overoxidation. The reaction typically proceeds through initial formation of an intermediate diol, followed by acid-catalyzed rearrangement to yield the aldehyde product. Yields typically range from 60-95% depending on the specific conditions employed.
The nucleophilic substitution reactions of methyl 2-(3,4-dimethoxyphenyl)acetate primarily occur at the ester carbon through SN2 mechanisms. The reaction involves backside attack by the nucleophile on the carbonyl carbon, leading to formation of a tetrahedral intermediate and subsequent elimination of the leaving group. The rate of reaction depends on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon.
Common nucleophiles for these transformations include alcohols for transesterification reactions, amines for amidation reactions, and thiols for thioester formation. The reaction conditions typically require activation of the ester through acid or base catalysis, or through the use of coupling reagents that increase the electrophilicity of the carbonyl carbon.
The mechanism proceeds through initial nucleophilic attack to form the tetrahedral intermediate, followed by elimination of the methoxide leaving group. The stereochemical outcome depends on the geometry of the tetrahedral intermediate and the nature of the nucleophile-electrophile interaction.
The methoxy groups in methyl 2-(3,4-dimethoxyphenyl)acetate are strongly activating toward electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to the methoxy substituents. The activation arises from the electron-donating resonance effect of the methoxy groups, which increases the electron density on the aromatic ring and stabilizes the intermediate carbocation.
The regioselectivity of electrophilic aromatic substitution follows predictable patterns based on the directing effects of the methoxy groups. The ortho positions (relative to the methoxy groups) are highly activated, with relative rates approximately 58 times higher than the para position. The meta positions are deactivated by the methoxy groups, showing relative rates of only 0.15 compared to the para position.
Steric effects can influence the regioselectivity, particularly for larger electrophiles that may experience steric hindrance when approaching the ortho positions. In such cases, the para position may become the preferred site for substitution despite its lower intrinsic reactivity.
The methoxy groups in methyl 2-(3,4-dimethoxyphenyl)acetate can undergo various reactions, including demethylation under acidic conditions. The reaction typically proceeds through initial protonation of the methoxy oxygen, followed by nucleophilic attack by water or other nucleophiles to displace methanol. The ease of demethylation depends on the specific reaction conditions and the nature of the acid catalyst employed.
Lewis acids such as boron tribromide (BBr₃) can effect complete demethylation of both methoxy groups, leading to the formation of the corresponding dihydroxy compound. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid decomposition of the product.
Hydroiodic acid (HI) provides a more selective demethylation reagent, allowing for the selective removal of one methoxy group while preserving the other. The selectivity depends on the electronic environment of each methoxy group and the reaction conditions employed. Aluminum chloride (AlCl₃) under Friedel-Crafts conditions can also promote demethylation, particularly at elevated temperatures.
The formation of carbon-carbon bonds using methyl 2-(3,4-dimethoxyphenyl)acetate as a starting material can be accomplished through various coupling methodologies. The Suzuki-Miyaura coupling represents one of the most versatile approaches, utilizing palladium catalysis to form biaryl bonds between aryl halides and boronic acids. The reaction typically employs palladium acetate or tetrakis(triphenylphosphine)palladium(0) as the catalyst, with potassium carbonate or cesium carbonate as the base.
The Heck reaction provides another valuable method for carbon-carbon bond formation, particularly for the creation of alkene-containing products. The reaction involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst and a base. The reaction conditions typically require elevated temperatures (60-120°C) and polar solvents such as dimethylformamide or dimethylsulfoxide.
Ullmann coupling reactions offer a copper-catalyzed alternative for carbon-carbon bond formation, particularly for the synthesis of symmetrical biaryl compounds. The reaction typically requires high temperatures and long reaction times, but offers the advantage of using less expensive copper catalysts compared to palladium-based systems.
The reaction conditions for these coupling reactions typically involve temperatures ranging from 60-120°C, with yields ranging from 60-95% depending on the specific substrate and reaction conditions employed. The choice of solvent is critical, with polar aprotic solvents such as DMF and DMSO generally providing the best results.
The construction of heterocyclic rings using methyl 2-(3,4-dimethoxyphenyl)acetate as a starting material can be achieved through various cyclization strategies. Intramolecular cyclization reactions represent one of the most direct approaches, involving the formation of rings through the reaction of two functional groups within the same molecule. These reactions typically proceed through nucleophilic attack followed by ring closure and elimination of small molecules.
Cascade reactions offer a powerful method for the rapid construction of complex heterocyclic systems through sequential bond-forming reactions. These reactions typically involve multiple steps that occur in a single reaction vessel, leading to the formation of multiple bonds and rings in a single operation. The efficiency of these reactions makes them particularly attractive for the synthesis of complex natural products and pharmaceuticals.
Multicomponent reactions provide another valuable approach for heterocycle construction, involving the combination of three or more reactants in a single reaction vessel. These reactions typically proceed through the formation of multiple bonds and rings in a single step, providing efficient access to complex heterocyclic structures.
The types of heterocycles that can be constructed include five-membered rings such as thiazoles and oxazoles, six-membered rings such as pyridines and pyrimidines, and fused systems such as quinolines and isoquinolines. The specific heterocycle formed depends on the nature of the reactants and the reaction conditions employed.